2-(Aminomethyl)-5-chloroaniline (CAS 67199-65-9): Physicochemical Properties, Reactivity Profiling, and Synthetic Applications
2-(Aminomethyl)-5-chloroaniline (CAS 67199-65-9): Physicochemical Properties, Reactivity Profiling, and Synthetic Applications
Executive Summary
2-(Aminomethyl)-5-chloroaniline (CAS 67199-65-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient aniline ring and a highly nucleophilic benzylic amine, this compound presents unique opportunities for chemoselective functionalization. This technical whitepaper provides a comprehensive guide to its physicochemical properties, structural causality, and field-validated experimental workflows for drug development professionals.
Molecular Identity and Physicochemical Properties
Understanding the baseline physical and chemical parameters of 2-(Aminomethyl)-5-chloroaniline is critical for predicting its behavior in various solvent systems and purification workflows. Below is a consolidated table of its core properties.
| Property | Value / Description |
| Chemical Name | 2-(Aminomethyl)-5-chloroaniline |
| CAS Number | 67199-65-9 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES String | c1cc(c(cc1Cl)N)CN |
| Predicted Boiling Point | ~280–290 °C (at 760 mmHg) |
| Predicted Density | ~1.25 g/cm³ |
| pKa (Aliphatic Conjugate Acid) | ~9.3 (Highly basic/nucleophilic) |
| pKa (Aromatic Conjugate Acid) | ~4.0 (Weakly basic/poorly nucleophilic) |
Causality Insight: The Thermodynamic Foundation of Reactivity
The fundamental utility of CAS 67199-65-9 lies in the distinct electronic environments of its two nitrogen atoms. The aliphatic aminomethyl group is sp³-hybridized and insulated from the aromatic system, retaining a high pKa (~9.3) typical of standard benzylamines.
In stark contrast, the aromatic amine's lone pair is delocalized into the π-system of the benzene ring. This delocalization is further stabilized by the inductive electron-withdrawing effect (-I) of the meta-positioned chlorine atom, depressing its pKa to approximately 4.0. This massive ΔpKa of >5 units dictates that the two amines will respond entirely differently to pH changes and electrophilic attack, forming the basis for all chemoselective protocols .
Structural Causality and Reactivity Profiling
When designing synthetic routes incorporating 2-(Aminomethyl)-5-chloroaniline, researchers must leverage kinetic and thermodynamic controls to direct electrophilic attack accurately.
-
Kinetic Control (Aliphatic Functionalization): Under standard basic conditions (e.g., Triethylamine in Dichloromethane), both amines are formally unprotonated. However, the aliphatic amine is orders of magnitude more nucleophilic. Electrophiles such as Boc-anhydride (Boc₂O) will exclusively attack the aminomethyl group if stoichiometry is strictly controlled (1.0 eq) and temperature is kept low (0 °C).
-
Thermodynamic/pH Control (Aromatic Functionalization): To selectively protect the aromatic amine, the reaction pH must be carefully tuned. Conducting the reaction at pH 4.5 in aqueous acetic acid selectively protonates the highly basic aliphatic amine (rendering it non-nucleophilic), while the weakly basic aromatic amine remains partially unprotonated and available to react with the electrophile .
Chemoselective functionalization pathways of 2-(Aminomethyl)-5-chloroaniline.
Experimental Workflow: Chemoselective N-Boc Protection
This protocol details the selective mono-Boc protection of the aliphatic amine, a critical first step in utilizing this building block for heterocycle synthesis or PROTAC linker construction .
Reagents & Materials
-
Substrate: 2-(Aminomethyl)-5-chloroaniline (1.0 eq, 10 mmol, 1.56 g)
-
Electrophile: Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol, 2.29 g)
-
Base: Triethylamine (TEA) (1.2 eq, 12 mmol, 1.67 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology
-
Preparation: Dissolve 2-(Aminomethyl)-5-chloroaniline in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy of the system suppresses the activation energy required for the less nucleophilic aromatic amine to react, thereby maximizing kinetic selectivity.
-
-
Base Addition: Add TEA dropwise via syringe. Stir for 10 minutes to ensure complete deprotonation of any trace hydrochloride salts.
-
Electrophile Addition: Dissolve Boc₂O in 10 mL of DCM and add dropwise over 30 minutes using an addition funnel.
-
Causality: Dropwise addition ensures the local concentration of Boc₂O remains low, preventing the transient stoichiometric excess that leads to di-protection.
-
-
Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Quench & Workup: Dilute with an additional 50 mL of DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), distilled water (50 mL), and brine (50 mL).
-
Causality: A mild basic wash (NaHCO₃) hydrolyzes unreacted Boc₂O and removes TEA salts without protonating the newly formed aniline product, ensuring it remains exclusively in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-protected intermediate.
Self-Validating System & In-Process Controls
-
TLC Monitoring (Eluent: 50% EtOAc in Hexanes): The starting material (highly polar diamine) will remain near the baseline (R_f ~0.1). The successful mono-Boc product will migrate to R_f ~0.4. The appearance of a fast-moving spot at R_f >0.8 indicates over-reaction to the di-Boc species, signaling the need to halt the reaction immediately.
-
LC-MS Verification: An aliquot quenched in methanol should display a dominant peak at m/z 257.1 [M+H]⁺ corresponding to the mono-Boc product, confirming the absence of the m/z 357.1 di-Boc mass.
Analytical Validation and Characterization
To ensure the integrity of the synthesized building block, rigorous analytical validation is required. The table below outlines the expected analytical parameters for the selectively protected aliphatic mono-Boc derivative.
| Parameter | Method / Expected Diagnostic Result |
| HPLC Conditions | Column: C18 (150 x 4.6 mm, 5 µm). Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B). Gradient: 10% B to 90% B over 15 min. |
| HPLC Elution Profile | The mono-Boc product elutes significantly later than the polar starting material due to the lipophilic tert-butyl group. |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H): Confirms the presence of the Boc group.δ 4.20 (d, J = 6.0 Hz, 2H): Benzylic CH₂, shifted downfield due to carbamate formation.δ 4.85 (br s, 1H): Aliphatic carbamate NH.δ 6.60 - 7.05 (m, 3H): Aromatic protons (intact ABC spin system).δ 4.10 (br s, 2H): Free aromatic NH₂ (exchanges with D₂O). |
| ESI-MS | m/z calculated for C₁₂H₁₇ClN₂O₂: 256.1; Found: 257.1[M+H]⁺ . |
Applications in Drug Development
The orthogonal reactivity of 67199-65-9 makes it a privileged scaffold in medicinal chemistry. Once the aminomethyl group is protected, the free aniline can be subjected to Buchwald-Hartwig cross-coupling or acylated to form complex amide linkages.
Furthermore, the ortho-arrangement of the nitrogen atoms enables facile cyclization. Reaction of the unprotected diamine with phosgene equivalents (e.g., triphosgene or carbonyldiimidazole) rapidly yields 3,4-dihydroquinazolin-2(1H)-ones, a core pharmacophore found in numerous FDA-approved kinase inhibitors and central nervous system (CNS) modulators.
